molecular formula C16H13BrN4O2 B11457662 1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone

1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone

Cat. No.: B11457662
M. Wt: 373.20 g/mol
InChI Key: RMOIJVQPBOBXDH-UHFFFAOYSA-N
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Description

1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone is an organic compound that features a complex structure with a tetrazole ring, a bromophenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Etherification: The resulting 4-bromobenzyl tetrazole is then subjected to etherification with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.

    Final Product Formation: The final step involves the acetylation of the intermediate product to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: 1-(4-{[1-(4-carboxyphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanoic acid.

    Reduction: 1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanol.

    Substitution: 1-(4-{[1-(4-substituted phenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-bromophenyl)ethanone: Lacks the tetrazole ring, making it less versatile in biological applications.

    1-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.

    1-(4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone: Contains a methyl group, potentially affecting its steric and electronic properties.

Uniqueness: 1-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)ethanone is unique due to the combination of the bromophenyl group and the tetrazole ring, which provides a balance of hydrophobic and electronic properties, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

1-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]ethanone

InChI

InChI=1S/C16H13BrN4O2/c1-11(22)12-2-8-15(9-3-12)23-10-16-18-19-20-21(16)14-6-4-13(17)5-7-14/h2-9H,10H2,1H3

InChI Key

RMOIJVQPBOBXDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

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